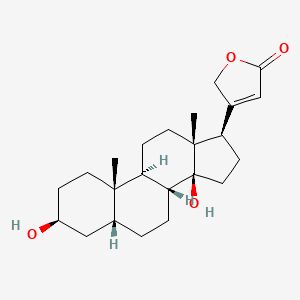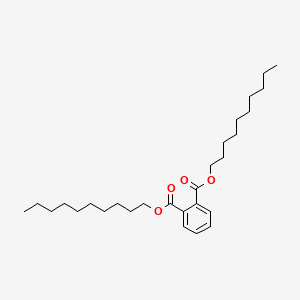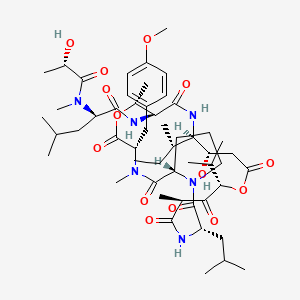
洋地黄毒苷元
描述
洋地黄毒苷元是一种强心苷,属于甾体内酯类,是洋地黄毒苷的苷元。它是一种天然化合物,存在于毛地黄属植物的叶片中,如毛地黄 (Digitalis lanata)。 洋地黄毒苷元以其在强心苷中的作用而闻名,强心苷用于治疗心力衰竭和心律失常等心脏疾病 .
科学研究应用
洋地黄毒苷元在科学研究中有着广泛的应用:
化学: 用作合成其他强心苷和糖苷的起始原料。
生物学: 研究其对细胞过程和酶活性的影响。
作用机制
洋地黄毒苷元通过抑制 Na-K-ATP 酶膜泵发挥作用。 这种抑制导致细胞内钠离子和钙离子浓度升高,促进肌动蛋白和肌球蛋白等收缩蛋白的激活 . 该化合物还会影响线粒体膜电位,并诱导活性氧的产生,从而有助于其治疗作用 .
类似化合物:
洋地黄毒苷: 一种强心苷,其半衰期比洋地黄毒苷元更长。
地高辛: 另一种具有类似治疗用途但药代动力学不同的强心苷。
毒毛旋花子苷元: 一种具有类似结构特征的强心苷。
比较: 洋地黄毒苷元因其特定的羟基化模式以及其作为洋地黄毒苷苷元的作用而独一无二。 与洋地黄毒苷和地高辛相比,洋地黄毒苷元具有不同的药理特性和不同的作用机制 .
洋地黄毒苷元的独特结构和多样化的应用使其成为各个研究和工业领域的宝贵化合物。
生化分析
Biochemical Properties
Digitoxigenin plays a crucial role in biochemical reactions by inhibiting the sodium-potassium ATPase pump. This inhibition increases the intracellular concentration of sodium ions, which in turn affects the calcium ion concentration through the sodium-calcium exchanger. The increased calcium ion concentration enhances cardiac muscle contraction . Digitoxigenin interacts with various enzymes and proteins, including the sodium-potassium ATPase pump, which is a key target in its mechanism of action .
Cellular Effects
Digitoxigenin has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, digitoxigenin has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and causing mitochondrial membrane potential alterations . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of digitoxigenin involves its binding to the sodium-potassium ATPase pump, leading to its inhibition. This inhibition results in an increase in intracellular sodium ions, which subsequently increases intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium ion concentration enhances cardiac muscle contraction and exerts positive inotropic effects . Digitoxigenin also induces changes in gene expression related to cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of digitoxigenin change over time. Studies have shown that digitoxigenin is stable and retains its activity over extended periods. Its long-term effects on cellular function can include alterations in mitochondrial membrane potential and increased levels of reactive oxygen species . These changes can lead to apoptosis and other cellular responses over time .
Dosage Effects in Animal Models
The effects of digitoxigenin vary with different dosages in animal models. At therapeutic doses, digitoxigenin improves cardiac function by enhancing cardiac muscle contraction. At high doses, it can cause toxic effects such as arrhythmias, nausea, and vomiting . The threshold for these adverse effects varies among different animal models, but they are generally observed at doses higher than those used for therapeutic purposes .
Metabolic Pathways
Digitoxigenin is involved in metabolic pathways related to the synthesis of cardiac glycosides. It is metabolized in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the kidneys . The metabolic pathways of digitoxigenin involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation .
Transport and Distribution
Digitoxigenin is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Within cells, digitoxigenin interacts with transporters and binding proteins that influence its localization and accumulation . The distribution of digitoxigenin is influenced by its binding to the sodium-potassium ATPase pump, which is present in various tissues .
Subcellular Localization
The subcellular localization of digitoxigenin is primarily associated with the sodium-potassium ATPase pump, which is located in the plasma membrane. This localization is crucial for its activity, as it allows digitoxigenin to inhibit the pump and exert its effects on intracellular ion concentrations . Additionally, digitoxigenin can affect mitochondrial function by altering the mitochondrial membrane potential .
准备方法
合成路线和反应条件: 洋地黄毒苷元可以通过洋地黄毒苷的水解合成。 该过程涉及使用酸性或酶促水解将洋地黄毒苷分解成洋地黄毒苷元和糖 . 反应条件通常包括:
酸性水解: 使用盐酸或硫酸在高温下进行。
酶促水解: 利用针对洋地黄毒苷中糖苷键的特定酶。
工业生产方法: 洋地黄毒苷元的工业生产通常涉及从毛地黄 (Digitalis lanata) 叶片中提取。 将叶片进行甲醇提取,然后通过色谱等纯化工艺分离洋地黄毒苷元 .
化学反应分析
反应类型: 洋地黄毒苷元会发生各种化学反应,包括:
氧化: 在特定位置引入羟基。
还原: 将双键转化为单键。
取代: 用其他官能团取代官能团。
常用试剂和条件:
氧化: 使用高锰酸钾或三氧化铬等试剂在酸性条件下进行。
还原: 使用氢气和钯催化剂。
取代: 使用氯化亚砜等卤化剂进行氯化。
主要生成产物:
还原: 生成具有改变的双键的还原形式。
取代: 生成卤化衍生物。
相似化合物的比较
Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.
Digoxin: Another cardiac glycoside with similar therapeutic uses but different pharmacokinetics.
Thevetigenin: A cardenolide with similar structural features.
Comparison: Digitoxigenin is unique due to its specific hydroxylation pattern and its role as an aglycon of digitoxin. Compared to digitoxin and digoxin, digitoxigenin has distinct pharmacological properties and a different mechanism of action .
Digitoxigenin’s unique structure and diverse applications make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUSOXSLKTKJQ-CESUGQOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162276 | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-62-4 | |
| Record name | Digitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digitoxigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)



